Cas no 872613-89-3 (4-fluoro-N-(5-{2-oxo-2-(piperidin-1-yl)ethylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide)

4-Fluoro-N-(5-{2-oxo-2-(piperidin-1-yl)ethylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core functionalized with a fluoro-substituted benzamide and a piperidine-linked thioether moiety. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for protease or kinase inhibitors due to its hydrogen-bonding capabilities and lipophilic character. The presence of the 4-fluorobenzamide group may enhance binding affinity, while the piperidinyl carbonyl component could improve solubility and pharmacokinetic properties. Its well-defined heterocyclic architecture makes it a candidate for further derivatization in drug discovery, offering a balance of reactivity and stability for targeted biological applications.
4-fluoro-N-(5-{2-oxo-2-(piperidin-1-yl)ethylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide structure
872613-89-3 structure
商品名:4-fluoro-N-(5-{2-oxo-2-(piperidin-1-yl)ethylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide
CAS番号:872613-89-3
MF:C17H19FN4O3S
メガワット:378.421165704727
CID:5912926
PubChem ID:7205260

4-fluoro-N-(5-{2-oxo-2-(piperidin-1-yl)ethylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide 化学的及び物理的性質

名前と識別子

    • 4-fluoro-N-(5-{2-oxo-2-(piperidin-1-yl)ethylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide
    • F1885-0326
    • 4-fluoro-N-[[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
    • 4-fluoro-N-[(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide
    • AKOS024617658
    • SR-01000018642
    • 4-fluoro-N-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
    • MLS001236076
    • HMS2982M14
    • SMR000807123
    • 872613-89-3
    • CHEMBL1365542
    • SR-01000018642-1
    • Benzamide, 4-fluoro-N-[[5-[[2-oxo-2-(1-piperidinyl)ethyl]thio]-1,3,4-oxadiazol-2-yl]methyl]-
    • インチ: 1S/C17H19FN4O3S/c18-13-6-4-12(5-7-13)16(24)19-10-14-20-21-17(25-14)26-11-15(23)22-8-2-1-3-9-22/h4-7H,1-3,8-11H2,(H,19,24)
    • InChIKey: FOCGTFFUYWJXES-UHFFFAOYSA-N
    • ほほえんだ: C(NCC1=NN=C(SCC(=O)N2CCCCC2)O1)(=O)C1=CC=C(F)C=C1

計算された属性

  • せいみつぶんしりょう: 378.11618982g/mol
  • どういたいしつりょう: 378.11618982g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 26
  • 回転可能化学結合数: 6
  • 複雑さ: 485
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 114Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

  • 密度みつど: 1.38±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 12.14±0.46(Predicted)

4-fluoro-N-(5-{2-oxo-2-(piperidin-1-yl)ethylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1885-0326-10mg
4-fluoro-N-[(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide
872613-89-3 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1885-0326-20μmol
4-fluoro-N-[(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide
872613-89-3 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1885-0326-30mg
4-fluoro-N-[(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide
872613-89-3 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1885-0326-2mg
4-fluoro-N-[(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide
872613-89-3 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1885-0326-1mg
4-fluoro-N-[(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide
872613-89-3 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1885-0326-40mg
4-fluoro-N-[(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide
872613-89-3 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1885-0326-75mg
4-fluoro-N-[(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide
872613-89-3 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1885-0326-2μmol
4-fluoro-N-[(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide
872613-89-3 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1885-0326-10μmol
4-fluoro-N-[(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide
872613-89-3 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1885-0326-50mg
4-fluoro-N-[(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide
872613-89-3 90%+
50mg
$160.0 2023-05-17

4-fluoro-N-(5-{2-oxo-2-(piperidin-1-yl)ethylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide 関連文献

4-fluoro-N-(5-{2-oxo-2-(piperidin-1-yl)ethylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamideに関する追加情報

4-Fluoro-N-(5-{2-Oxo-2-(Piperidin-1-Yl)Ethylsulfanyl}-1,3,4-Oxadiazol-2-Yl)Methylbenzamide: A Comprehensive Overview

The compound with CAS No 872613-89-3, known as 4-fluoro-N-(5-{2-oxo-2-(piperidin-1-yl)ethylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide, is a highly specialized organic molecule with significant potential in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its potential as a lead compound in drug discovery programs targeting various therapeutic areas.

Chemical Structure and Synthesis

The molecule consists of a benzamide core substituted with a fluorine atom at the para position. The key structural feature is the 1,3,4-oxadiazole ring system, which is further substituted with a sulfanyl group attached to a piperidine moiety. The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the synthesis pathway to improve yield and purity, making it more accessible for large-scale production.

Biological Activity and Applications

Recent studies have demonstrated that this compound exhibits potent biological activity in various assays. For instance, it has shown significant inhibitory effects on key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, preclinical studies indicate that it may possess anticancer properties by targeting specific oncogenic pathways. These findings underscore the importance of further research into its mechanism of action and therapeutic potential.

Mechanism of Action

The exact mechanism of action of this compound is still under investigation; however, preliminary data suggest that it interacts with specific protein targets involved in cellular signaling. Computational modeling studies have provided insights into its binding affinity and selectivity for these targets. These findings are crucial for understanding how the compound exerts its biological effects and for guiding future drug design efforts.

Safety and Toxicity Profile

Toxicological studies are essential for evaluating the safety profile of any potential drug candidate. Initial toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully characterize its toxicity profile and assess its suitability for long-term use.

Future Directions

The development of this compound represents a significant advancement in medicinal chemistry. Future research directions include optimizing its pharmacokinetic properties to enhance bioavailability and reduce off-target effects. Additionally, clinical trials are needed to evaluate its efficacy and safety in human subjects.

In conclusion, CAS No 872613-89-3 represents a promising candidate in the field of drug discovery. Its unique chemical structure, combined with its potent biological activity, makes it a valuable tool for researchers exploring new therapeutic strategies. As ongoing studies continue to uncover its full potential, this compound holds the promise of becoming an important addition to the arsenal of modern medicine.

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